

An In-depth Technical Guide to 4-Nitrophenyloxamic Acid (CAS 103-94-6)

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Compound of Interest

Compound Name: *4-Nitrophenyloxamic acid*

Cat. No.: B086155

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyloxamic acid, with the CAS number 103-94-6, is an organic compound belonging to the oxamic acid and nitrobenzene families. Its structure, featuring a nitro group on the phenyl ring and an oxamic acid moiety, suggests potential for diverse biological activities. The presence of the electron-withdrawing nitro group and the acidic functionality makes it a subject of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synthesis, known biological activities, and relevant experimental protocols, designed to serve as a foundational resource for research and development.

Chemical and Physical Properties

The fundamental physicochemical properties of **4-Nitrophenyloxamic acid** are summarized in the table below, providing essential data for laboratory handling and experimental design.

Property	Value
CAS Number	103-94-6
Molecular Formula	C ₈ H ₆ N ₂ O ₅ ^[1]
Molecular Weight	210.14 g/mol ^[1]
Appearance	Yellow solid/crystalline solid ^[2]
Melting Point	204-205 °C ^[3]
Canonical SMILES	O=C(O)C(=O)NC1=CC=C(C=C1)N(=O)=O ^[4]
InChI	InChI=1S/C8H6N2O5/c11-7(8(12)13)9-5-1-3-6(4-2-5)10(14)15/h1-4H,(H,9,11)(H,12,13) ^[4]
InChIKey	ZEJKSYPGUAUQKW-UHFFFAOYSA-N ^[4]

Spectral Data

As of the latest literature review, detailed experimental spectral data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for **4-Nitrophenyloxamic acid** (CAS 103-94-6) are not readily available in publicly accessible databases. Researchers are advised to acquire this data experimentally upon synthesis or acquisition of the compound.

Synthesis of 4-Nitrophenyloxamic Acid

The primary route for the synthesis of **4-Nitrophenyloxamic acid** is through the reaction of p-nitroaniline with anhydrous oxalic acid.

Experimental Protocol: Synthesis from p-Nitroaniline and Oxalic Acid

This protocol is adapted from established chemical synthesis methods.

Materials:

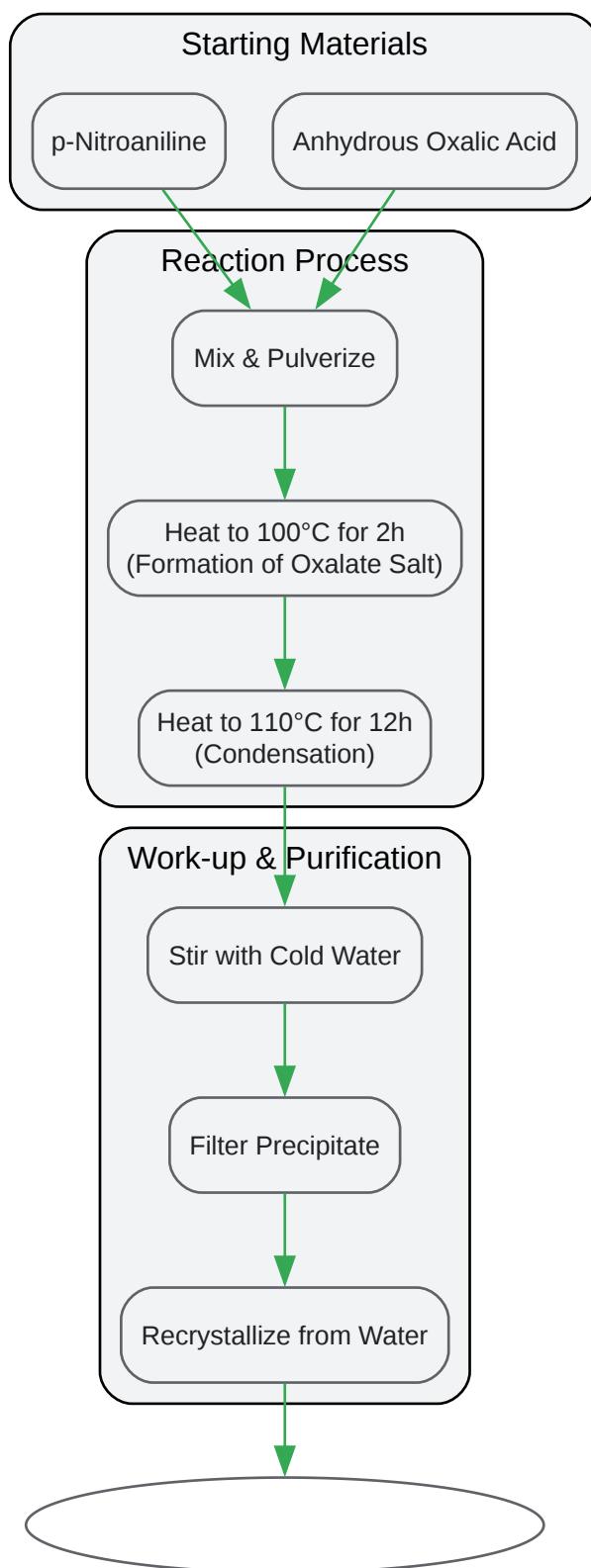
- p-Nitroaniline (1.0 mole, 138 g)

- Anhydrous oxalic acid (2.5 moles, 225 g)
- Distilled water
- Reaction vessel with stirring mechanism and heating mantle
- Filtration apparatus (e.g., Büchner funnel)

Procedure:

- Finely pulverize and mix 138 g of p-nitroaniline and 225 g of anhydrous oxalic acid in a suitable reaction vessel.
- Heat the mixture to 110 °C with constant stirring.
- Maintain the temperature at 100 °C for 2 hours to facilitate the formation of 4-nitroaniline oxalate.
- Increase the temperature back to 110 °C and continue stirring for 12 hours. During this time, water formed in the reaction will evaporate.
- Monitor the reaction until the mixture becomes insoluble in water, indicating the completion of the reaction.
- Cool the reaction mixture and stir it with 1.5 liters of cold water to dissolve the excess oxalic acid.
- Filter the crude product and wash the precipitate three times with 250 ml portions of cold water.
- The resulting crude **4-Nitrophenyloxamic acid** can be recrystallized from water to obtain a purified product with a melting point of approximately 210 °C.

Synthesis Workflow

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Caption: Workflow for the synthesis of **4-Nitrophenyloxamic acid**.

Biological Activity

While extensive biological profiling of **4-Nitrophenyloxamic acid** is limited, existing data and the activities of structurally related compounds suggest potential therapeutic applications.

Neuraminidase Inhibition

4-Nitrophenyloxamic acid has been identified as a non-competitive inhibitor of *Vibrio cholerae* sialidase (a type of neuraminidase).^[5] This finding suggests a potential role as an antimicrobial agent, targeting bacterial enzymatic processes.

Enzyme Target	Organism	Inhibition Type	K _i Value (M)
Sialidase (Neuraminidase)	<i>Vibrio cholerae</i>	Non-competitive	2.66 to 5.18 x 10 ⁻⁴ ^[5]

Potential Anticancer Activity

Direct studies on the anticancer activity of **4-Nitrophenyloxamic acid** are not currently available. However, derivatives such as N-(4'-nitrophenyl)-l-prolinamides have demonstrated significant in vitro cytotoxicity against various human cancer cell lines.^[6] This suggests that the 4-nitrophenyl moiety may be a valuable pharmacophore for the development of anticancer agents.

Compound Class	Cancer Cell Line	Activity (% Inhibition @ 100 μM)
N-(4'-nitrophenyl)-l-prolinamides	A549 (Lung)	Up to 95.41% ^{[3][6]}
HCT-116 (Colon)	Up to 93.33% ^{[3][6]}	
HepG2 (Liver)	50.04% to 79.50% ^{[3][6]}	

Potential Anti-inflammatory and Antimicrobial Activities

The broader classes of nitroaromatic compounds and oxamic acid derivatives have been reported to possess anti-inflammatory and antimicrobial properties.^{[7][8]} The nitro group can

participate in redox cycling within microbial cells, leading to cytotoxic effects, while the oxamic acid scaffold has been explored for its anti-inflammatory potential. Further investigation is warranted to determine if **4-Nitrophenyloxamic acid** shares these activities.

Experimental Protocols for Biological Assays

The following are representative protocols for assays relevant to the known and potential biological activities of **4-Nitrophenyloxamic acid**.

Protocol: Fluorescence-Based Neuraminidase Inhibition Assay

This protocol can be adapted to assess the inhibitory activity of **4-Nitrophenyloxamic acid** against viral or bacterial neuraminidases.

Materials:

- **4-Nitrophenyloxamic acid** (test compound)
- Neuraminidase enzyme
- 2'-(4-Methylumbelliferyl)- α -D-N-acetylneuraminic acid (MUNANA) substrate
- Assay buffer (e.g., MES buffer with CaCl_2)
- Stop solution (e.g., ethanol/ NaOH mixture)
- 96-well black microplates
- Fluorometer

Procedure:

- Compound Preparation: Prepare a stock solution of **4-Nitrophenyloxamic acid** in a suitable solvent (e.g., DMSO) and create serial dilutions in assay buffer.
- Enzyme Preparation: Dilute the neuraminidase enzyme to an optimal concentration in assay buffer.

- Assay Setup: In a 96-well plate, add the serially diluted test compound. Include wells for a positive control (enzyme without inhibitor) and a negative control (buffer only).
- Enzyme Addition: Add the diluted neuraminidase enzyme to all wells except the negative control. Incubate for a defined period (e.g., 30 minutes) at 37 °C.
- Substrate Addition: Add the MUNANA substrate to all wells and incubate for a further period (e.g., 60 minutes) at 37 °C, protected from light.
- Reaction Termination: Stop the reaction by adding the stop solution to each well.
- Fluorescence Reading: Measure the fluorescence intensity using a fluorometer (e.g., excitation at 365 nm and emission at 450 nm).
- Data Analysis: Calculate the percentage of neuraminidase inhibition for each compound concentration and determine the IC₅₀ value.

Protocol: In Vitro Anticancer MTT Assay

This protocol is a standard method for assessing the cytotoxicity of compounds against cancer cell lines.

Materials:

- **4-Nitrophenyloxamic acid**
- Human cancer cell lines (e.g., A549, HCT-116)
- Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS)
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
- DMSO
- 96-well cell culture plates
- Microplate reader

Procedure:

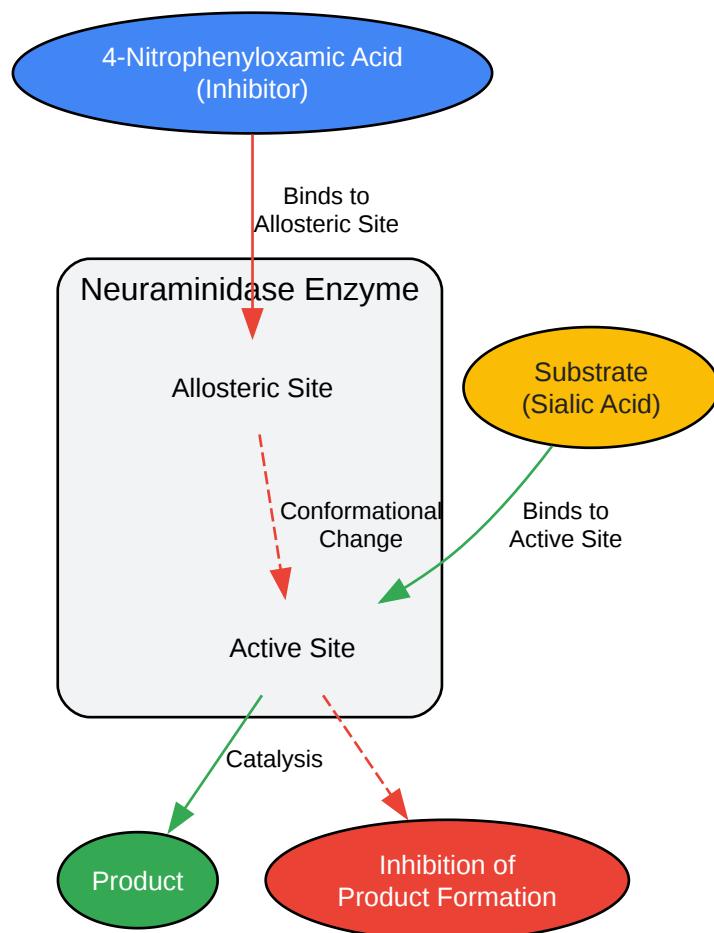
- Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of **4-Nitrophenyloxamic acid** (prepared by serial dilution in culture medium) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
- MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
- Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Potential Mechanisms of Action and Signaling Pathways

The precise molecular mechanisms of **4-Nitrophenyloxamic acid** are not yet fully elucidated. However, based on its known biological activities and the properties of related compounds, potential mechanisms can be proposed.

Non-Competitive Enzyme Inhibition

The demonstrated activity against *Vibrio cholerae* sialidase is through non-competitive inhibition.^[5] This implies that **4-Nitrophenyloxamic acid** binds to an allosteric site on the enzyme, rather than the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.

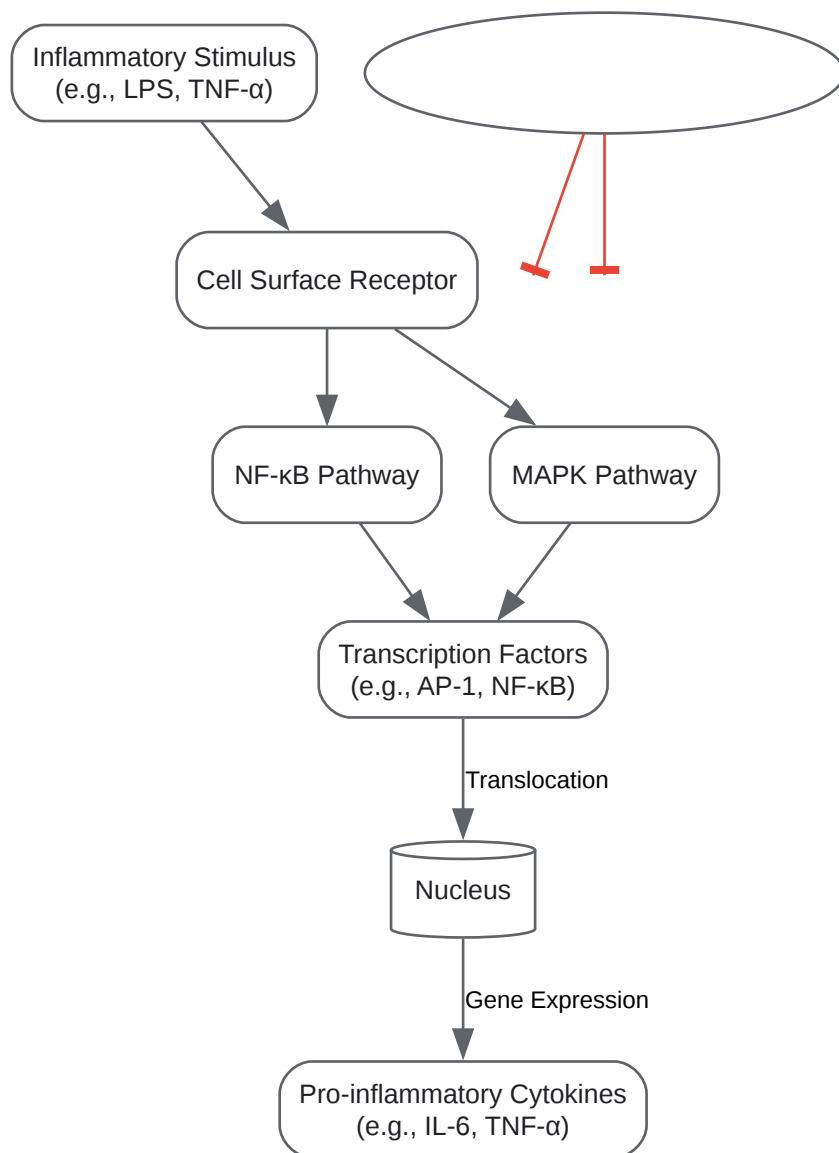


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Caption: Mechanism of non-competitive enzyme inhibition.

Potential Anti-inflammatory Signaling Pathways

Many anti-inflammatory compounds exert their effects by modulating key signaling pathways such as the NF- κ B and MAPK pathways. While not yet demonstrated for **4-Nitrophenyloxamic acid**, these pathways represent plausible targets for future investigation given the anti-inflammatory potential of related structures. Inhibition of these pathways can lead to a downstream reduction in the expression of pro-inflammatory cytokines.



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Caption: Potential anti-inflammatory signaling pathways for investigation.

Safety and Handling

4-Nitrophenyloxamic acid is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound.

Hazard Statement	Precautionary Statement
Causes skin irritation.	Wash hands and any exposed skin thoroughly after handling. [2]
Causes serious eye irritation.	Wear protective gloves/protective clothing/eye protection/face protection. [2]
May cause respiratory irritation.	Avoid breathing dust/fume/gas/mist/vapors/spray. [2]
Use only outdoors or in a well-ventilated area. [2]	
Store in a well-ventilated place. Keep container tightly closed. [2]	

Conclusion

4-Nitrophenyloxamic acid (CAS 103-94-6) is a readily synthesizable compound with demonstrated activity as a non-competitive inhibitor of bacterial neuraminidase. While its full biological profile remains to be explored, the known anticancer and anti-inflammatory activities of structurally related compounds highlight its potential as a scaffold for drug discovery. A significant gap in the current knowledge is the lack of publicly available experimental spectral data, which is crucial for definitive characterization. Future research should focus on obtaining this data, as well as conducting broader *in vitro* and *in vivo* studies to elucidate its potential anticancer, antimicrobial, and anti-inflammatory activities and to unravel its specific molecular mechanisms of action. This guide serves as a foundational resource to stimulate and support these future research endeavors.

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